

# An In-Depth Technical Guide to 3-Chloro-2-ethoxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1457126

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This guide provides a comprehensive technical overview of **3-Chloro-2-ethoxybenzaldehyde**, a substituted aromatic aldehyde of interest to researchers in organic synthesis and medicinal chemistry. Reflecting field-proven insights, this document details the compound's identification, properties, a logical synthetic pathway from a readily available precursor, and its potential applications, particularly in the realm of drug discovery.

## Compound Identification and Core Properties

**3-Chloro-2-ethoxybenzaldehyde** is a disubstituted benzaldehyde derivative. The presence of a chloro group, an ethoxy group, and an aldehyde function on the aromatic ring makes it a versatile chemical intermediate.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

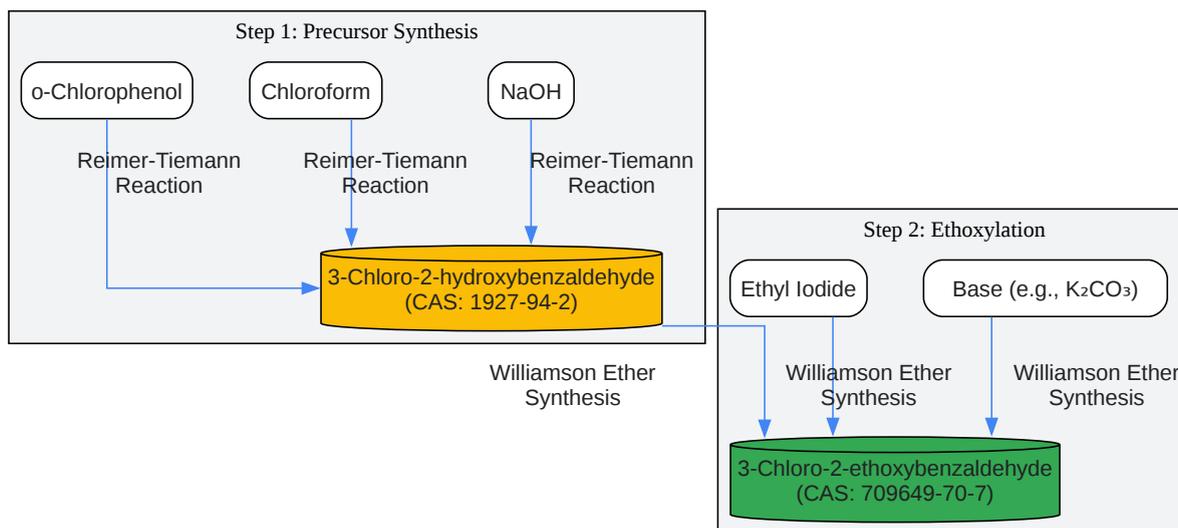
- Compound Name: **3-Chloro-2-ethoxybenzaldehyde**
- CAS Number: 709649-70-7[1]

A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	[1]
Molecular Weight	184.62 g/mol	[1]
Physical Form	Liquid	[1]
Purity	Typically ≥95%	[1]
InChI Key	CRKCZHSKXMXWSB- UHFFFAOYSA-N	[1]

## Strategic Synthesis Pathway

While **3-Chloro-2-ethoxybenzaldehyde** is cataloged, its direct, large-scale synthesis protocols are not widely published. A robust and logical approach for its preparation involves a two-step process, beginning with the synthesis of a key precursor, 3-Chloro-2-hydroxybenzaldehyde, followed by a classic etherification reaction. This methodology ensures a reliable pathway grounded in well-established chemical principles.



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Caption: Two-step synthesis workflow for **3-Chloro-2-ethoxybenzaldehyde**.

## Synthesis of Precursor: 3-Chloro-2-hydroxybenzaldehyde

The logical starting point is the synthesis of 3-Chloro-2-hydroxybenzaldehyde (also known as 3-Chlorosalicylaldehyde, CAS: 1927-94-2)[2]. This compound is commercially available and can be synthesized via the Reimer-Tiemann reaction from o-chlorophenol.

Experimental Protocol (based on Literature[3])

- **Reaction Setup:** In a 3000 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water. Warm the solution to 60°C.

- Addition of Phenol: Add o-Chlorophenol (126 g, 0.98 mol) to the flask. The phenol should dissolve instantly.
- Addition of Chloroform: Slowly introduce chloroform (262 g, 2.20 mol) over a period of one hour, maintaining the temperature at 60°C.
- Reaction Digestion: After the addition is complete, continue stirring at 60°C for an additional two hours. Subsequently, raise the temperature to 80°C and maintain for sixteen hours.
- Workup:
  - Distill off the excess chloroform.
  - Acidify the reaction mixture with 6 N sulfuric acid.
  - Perform steam distillation. Extract the distillate (approx. 6 L) with diethyl ether.
  - Dry the combined ethereal extracts over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and evaporate the solvent under reduced pressure.
- Purification: The resulting oil contains a mixture of isomers. To isolate the desired 3-chloro-2-hydroxybenzaldehyde, crystallization techniques are employed. The literature describes precipitating the 3-chloro-4-hydroxybenzaldehyde isomer from hexane, leaving the desired product in the filtrate, which can then be isolated and crystallized[3].

Causality: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. The use of a strong base (NaOH) deprotonates the phenol, and the resulting phenoxide activates the ring for electrophilic attack by dichlorocarbene, which is generated in situ from chloroform and base.

## Ethoxylation via Williamson Ether Synthesis

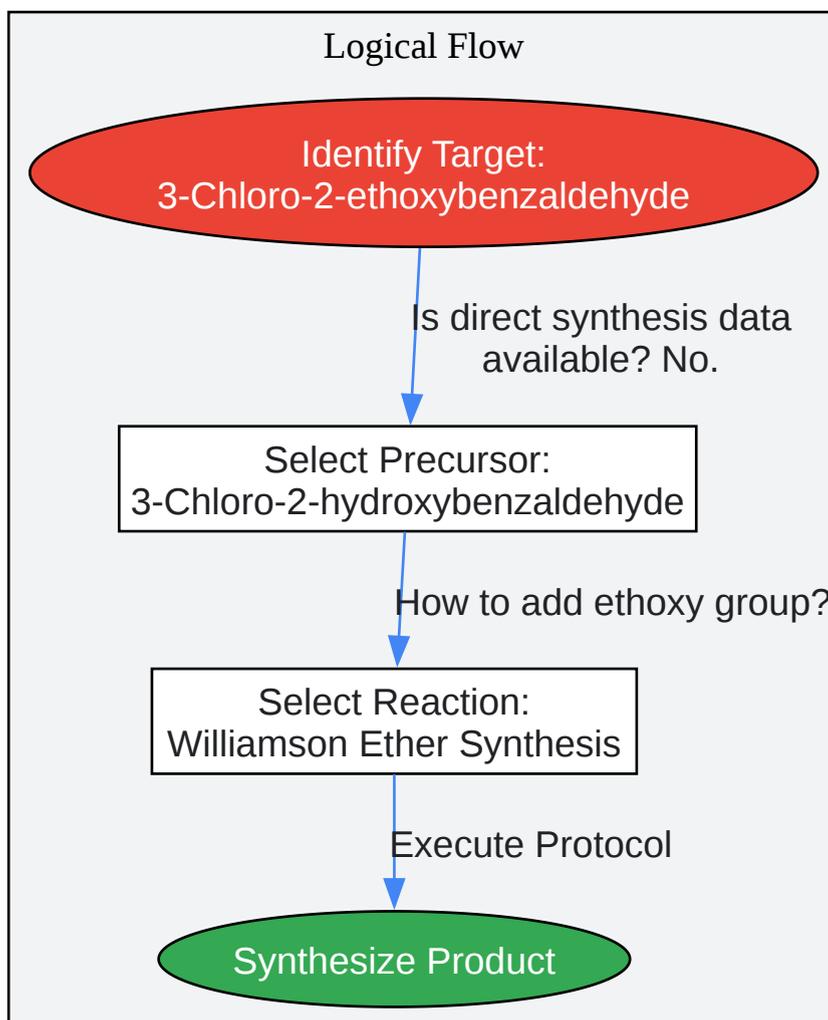
With the precursor in hand, the target molecule is synthesized via the Williamson ether synthesis. This S<sub>N</sub>2 reaction is a robust and fundamental method for forming ethers from an alkoxide and an alkyl halide[4][5].

Reaction Principle: The phenolic hydroxyl group of 3-Chloro-2-hydroxybenzaldehyde is first deprotonated by a mild base to form a nucleophilic phenoxide. This phenoxide then attacks an

ethylating agent (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the ether linkage[6][7].

#### Generalized Experimental Protocol

- **Reactant Preparation:** Dissolve 3-Chloro-2-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF)[7].
- **Deprotonation:** Add a mild base, such as potassium carbonate ( $K_2CO_3$ , approx. 1.5-2.0 eq.), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
- **Alkylation:** Add an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1-1.5 eq.), to the reaction mixture.
- **Reaction:** Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Workup:**
  - Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
  - Evaporate the solvent from the filtrate under reduced pressure.
  - Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate in vacuo.
- **Purification:** The crude product can be purified by column chromatography on silica gel to yield pure **3-Chloro-2-ethoxybenzaldehyde**.



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Caption: Decision logic for the selected synthetic strategy.

## Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in organic synthesis. The specific combination of chloro, ethoxy, and aldehyde groups in **3-Chloro-2-ethoxybenzaldehyde** suggests its utility as an intermediate for creating more complex molecules.

- **Pharmaceutical Intermediates:** Aromatic aldehydes are crucial precursors for a vast range of pharmacologically active compounds. For instance, related structures like 4-chloro-3-(4-ethoxybenzyl)benzaldehyde serve as key intermediates in the synthesis of SGLT-2 inhibitors

for diabetes treatment[8]. The aldehyde group is readily converted into other functionalities, enabling its incorporation into diverse molecular scaffolds.

- **Agrochemicals and Fine Chemicals:** The unique electronic and steric properties imparted by the substituents can be leveraged in the synthesis of novel agrochemicals and other fine chemicals, such as dyes and polymers[9].
- **Scaffold for Discovery:** In drug discovery, this molecule can serve as a starting point for generating libraries of related compounds to probe biological targets. The chlorine atom can participate in halogen bonding, while the ethoxy group can modulate lipophilicity and metabolic stability, both critical parameters in drug design.

## Safety and Handling

Specific GHS hazard data for **3-Chloro-2-ethoxybenzaldehyde** is not readily available. Therefore, a conservative approach based on the known hazards of its precursor, 3-Chloro-2-hydroxybenzaldehyde, is warranted.

Precursor Hazard Classification:

- Skin Irritation: Category 2[2]
- Eye Irritation: Category 2[2]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Recommended Handling Procedures:

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, chemical safety goggles, and a lab coat. If handling as a powder or generating aerosols, use a dust mask (e.g., N95).
- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood.
- **First Aid:**
  - **Skin Contact:** Wash off immediately with plenty of soap and water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- Inhalation: Move person to fresh air.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

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